Journal Name:Nanoscale Advances
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Nanomagnetic tetraaza (N4 donor) macrocyclic Schiff base complex of copper(ii): synthesis, characterizations, and its catalytic application in Click reactions†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00580A
In this research, a novel nanomagnetic tetra-azamacrocyclic Schiff base complex of copper(II) was produced via a post-synthetic surface modification of an Fe3O4 surface by a silane-coupling agent that contains acetylacetone functionalities at the end of its chain. Moreover, the target Cu complex that involves a tetradentate Schiff base ligand was obtained from a template reaction with o-phenylenediamine and Cu(NO3)2·3H2O. Furthermore, the prepared complex was nominated as [Fe3O4@TAM-Schiff-base-Cu(II)]. The Fourier-transform infrared (FT-IR) analysis indicates the presence of a Schiff-base-Cu complex in the catalyst. X-ray spectroscopy (EDS) and TGA analysis reveal that approximately 6–7% of the target catalyst comprises hydrocarbon moieties. The scanning electron microscope (SEM) and transmission electron microscopy (TEM) images demonstrate the presence of uniformly shaped particles, nearly spherical in nature, with sizes ranging from 9 to 18 nm. [Fe3O4@TAM-Schiff-base-Cu(II)] was applied as a catalyst for the click synthesis of a diverse range of 5-substituted-1H-tetrazoles in PEG-400 as a green medium. Regarding the electrical properties of the Cu(II) complex, the presence of a tetra-aza (N4 donor) macrocyclic Schiff base as an N-rich ligand was reasonable – leading to its excellent capacity to catalyze these organic transformations. Finally, the high magnetization value (44.92 emu g−1) of [Fe3O4@TAM-Schiff-base-Cu(II)] enables its recycling at least four times without compromising the catalytic efficiency.
Detail
Preparation of boron nitride nanosheets by glucose-assisted ultrasonic cavitation exfoliation
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00737E
Boron nitride nanosheets (BNNSs) have been widely used in many fields due to their excellent properties. However, low preparation rates and difficulty in functionalization hinder their further development. This study proposes a novel glucose-assisted ultrasonic cavitation exfoliation (GAUCE) method with glucose as an auxiliary solution to prepare BNNSs. Results show that the method has a high preparation yield of 55.58%, which is higher than the average preparation yield of 33.86%. The mechanism of preparing BNNSs by GAUCE was also investigated. The exfoliation of BNNSs was achieved using the energy of ultrasonic cavitation bubble collapse, which will break the interlayer forces in h-BN. The grafting of hydroxyl groups decomposed by glucose on the edge and surface of BNNSs during cavitation prevented the re-aggregation of the nanosheets, thereby increasing the exfoliation yield of BNNSs. In addition, the contact angle of BNNSs prepared by GAUCE was reduced, and the hydrophilicity was greatly improved.
Detail
An Fe3O4 supported O-phenylenediamine based tetraaza Schiff base-Cu(ii) complex as a novel nanomagnetic catalytic system for synthesis of pyrano[2,3-c]pyrazoles†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00906H
In this research, we present a post-synthetic method for synthesizing a novel nanomagnetic Cu(II) Schiff base complex and investigate its efficiency in catalytic organic conversion reactions. Various spectroscopic analyses were employed to characterize the physiochemical characteristics of the resulting nanocomposite. The experimental results successfully demonstrate the catalytic application of the prepared Cu-complex in the preparation of pyrano[2,3-c]pyrazole heterocycles. This synthesis involved a one-pot three-component condensation reaction, wherein hydrazine hydrate, ethyl acetoacetate, malononitrile, and aromatic aldehydes were combined under reflux conditions using water as the solvent. Notably, the heterogenized complex exhibited exceptional catalytic performance, achieving remarkable conversion rates and selectivity, all accomplished using only 12 mg of the catalyst. Furthermore, thorough stability assessments of this catalyst were conducted through reusability and hot filtration tests, which confirmed its non-leaching properties and demonstrated excellent results over the course of five consecutive runs.
Detail
Large-scale production of MXenes as nanoknives for antibacterial application†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00744H
Antimicrobial resistance of existing antibacterial agents has become a pressing issue for human health and demands effective antimicrobials beyond conventional antibacterial mechanisms. Two-dimensional (2D) nanomaterials have attracted considerable interest for this purpose. However, obtaining a high yield of 2D nanomaterials with a designed morphology for effective antibacterial activity remains exceptionally challenging. In this study, an efficient one-step mechanical exfoliation (ECO-ME) method has been developed for rapidly preparing Ti3C2 MXenes with a concentration of up to 30 mg mL−1. This synthetic pathway involving mechanical force endows E-Ti3C2 MXene prepared by the ECO-ME method with numerous irregular sharp edges, resulting in a unique nanoknife effect that can successfully disrupt the bacterial cell wall, demonstrating better antibacterial activity than the MXenes prepared by conventional wet chemical etching methods. Overall, this study provides a simple and effective method for preparing MXenes on a large scale, and its antibacterial effects demonstrate great potential for E-Ti3C2 in environmental and biomedical applications.
Detail
Evolution of the surface atomic structure of multielement oxide films: curse or blessing?†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00847A
Atomically resolved scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) are used to gain atomic-scale insights into the heteroepitaxy of lanthanum–strontium manganite (LSMO, La1−xSrxMnO3−δ, x ≈ 0.2) on SrTiO3(110). LSMO is a perovskite oxide characterized by several composition-dependent surface reconstructions. The flexibility of the surface allows it to incorporate nonstoichiometries during growth, which causes the structure of the surface to evolve accordingly. This happens up to a critical point, where phase separation occurs, clusters rich in the excess cations form at the surface, and films show a rough morphology. To limit the nonstoichiometry introduced by non-optimal growth conditions, it proves useful to monitor the changes in surface atomic structures as a function of the PLD parameters and tune the latter accordingly.
Detail
Interaction of gyrotactic moment of microorganisms and nanoparticles for magnetized and chemically reactive shear-thinning fluid with stratification phenomenon
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00400G
Nanotechnology has gained substantial attention on account of its vast applications in food manufacturing, heat exchanges, electronic cooling systems, medical treatment, coolant processes, energy production, biotechnology, transportation, biochemistry, nuclear reactors, and metrology. Currently, the phenomenon of bioconvection using nanomaterials has found wide industrial and technical implementations. Contemporary nanofluids are a dynamic source for illuminating heat transport systems related to engineering as well as industrial phenomena. Bioconvection has numerous applications in bio-micro-systems, owing to the augmentation in mass renovation besides collaborating, which are vital complications in diverse micro-systems. This study intended to model and examine an incompressible, unsteady 3D Casson fluid nanofluid with bioconvection on a stretching surface. A model by means of these characteristics is beneficial in applications, such as in nuclear reactors, coolants in automobiles, metallurgical procedures, energy construction, micro-manufacturing, industrial engineering, and geophysical fluid mechanics along with dynamics. The performance of the Brownian motion along with thermophoresis diffusion is assumed through an extraordinary effect of thermal radiation in the temperature equation of the fluid movement. This model was created by using PDE, which was then converted into an ODE system. The somatic behavior of substantial parameters was investigated graphically. Similarly, tables were interpreted to display the effect of the control of physical quantities on the local Nusselt number, local Sherwood number, and motile density. Consequently, it was determined that the temperature of Casson fluid grew exponentially with higher estimates of the magnetic parameter and the thermal Biot number. At the same time, we detected that augmented estimation of the Lewis number decreases the Casson fluid concentration. For growing values of the parameters, Biot number and the stretching parameter, there is a direct reaction for the microorganism profile.
Detail
Real-time detection of acetone gas molecules at ppt levels in an air atmosphere using a partially suspended graphene surface acoustic wave skin gas sensor†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00914A
To improve the quality of modern life in the current society, low-power, highly sensitive, and reliable healthcare technology is necessary to monitor human health in real-time. In this study, we fabricated partially suspended monolayer graphene surface acoustic wave gas sensors (G-SAWs) with a love-mode wave to effectively detect ppt-level acetone gas molecules at room temperature. The sputtered SiO2 thin film on the surface of a black 36°YX-LiTaO3 (B-LT) substrate acted as a guiding layer, effectively reducing the noise and insertion loss. The G-SAWs exhibited enhanced gas response towards acetone gas molecules (800 ppt) in a real-time atmosphere. The high sensitivity of the G-SAW sensor can be attributed to the elasticity and surface roughness of the SiO2 film. In addition, the G-SAW sensor exhibited rapid response and recovery at room temperature. This study provides a potential strategy for diagnosing different stages of diabetes in the human body.
Detail
Momentum and thickness dependent excitonic and plasmonic properties of 2D h-BN and MoS2 restored from supercell calculations†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00670K
The comprehension and manipulation of the propagation characteristics of elementary excitations, such as excitons and plasmons, play a crucial role in tailoring the optical properties of low-dimensional materials. To this end, investigations into the momentum (q) dispersions of excitons and plasmons in confined geometry are required fundamentally. Due to advancements in momentum-resolved spectroscopy techniques, research on the q-dependent excitons or plasmons in low-dimensional materials is beginning to emerge. However, previous simulations of low-dimensional systems are adversely affected by the artificial vacuum spacing employed in the supercell approximation. Furthermore, the significance of layer thickness in determining the excitonic and plasmonic characteristics of two-dimensional (2D) materials remains largely unexplored in the context of finite q. Therefore, an extensive investigation into the momentum and thickness dependent behaviours of both excitons and plasmons in 2D materials, which are free of the influence of vacuum spacing, is lacking at present. In this article, we develop a restoration procedure to eliminate the influence of vacuum spacing, and obtain a comprehensive picture of momentum and layer thickness dependent excitonic and plasmonic properties of 2D hexagonal boron nitride (h-BN) and molybdenum disulphide (MoS2). Our restored simulations are not only found to be in excellent agreement with available experiments, but also elucidate the roles of momentum and layer thickness in the excitonic and plasmonic properties of 2D h-BN and MoS2. We further unveil the dimensionality effect on the dispersion characteristics of excitons and plasmons in h-BN and MoS2. Our contribution will hopefully promote the understanding of the elementary excitations propagating in low-dimensional materials and pave the way for next-generation nanophotonic and optoelectronic devices.
Detail
An electrochemical immunosensor based on a carboxylated multiwalled carbon nanotube-silver nanoparticle-chitosan functional layer for the detection of fipronil
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00539A
Fipronil (FP) is a very effective phenylpyrazole insecticide and is now widely used in agriculture. At the same time, the water and soil in the environment are polluted by FP. For the rapid detection of FP toxicants in food and the environment, we have designed an entirely novel electrochemical immunosensor that employs the combined functionalities of a cMWCNTs-AgNPs-CS-FAb-BSA layer to modify an SPCE by the freeze-drying technique. The high porosity of chitosan (CS) coupled with an excellent electron transfer enabled by the cMWCNTs and AgNPs increased the surface area for anti-fipronil (FAb) antibody immobilization and enhanced the current signal of the immunosensor. Cyclic voltammetry (CV) was applied for the quantitative determination of FP under optimized conditions (0.1 M PBS, pH 7.5, 35 °C incubation temperature, and 40 min incubation duration). The modified electrochemical immunosensor displayed excellent analytical performance, including a wide linear concentration range from 0.1 to 1000 ng mL−1 with a very low limit of detection of 0.021 ng mL−1 and good reproducibility (RSD = 2.58%, n = 6), stability (80.4% sensitivity after 5 days), and selectivity. Not only could the modified electrochemical immunosensor be applied in the FP residue analysis of agricultural products, but the present immobilization strategy can also potentially be applied to different biomolecules.
Detail
Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00811H
The use of self-assembled molecules (SAMs) as hole transport materials (HTMs) in p–i–n perovskite solar cells (iPSCs) has triggered widespread research due to their relatively easy synthetic methods, suitable energy level alignment with the perovskite material and the suppression of chemical defects. Herein, three new SAMs have been designed and synthesised based on a carbazole core moiety and modified functional groups through an efficient synthetic protocol. The SAMs have been used to understand the SAM/perovskite interface interactions and establish the relationship between the SAM molecular structure and the resulting performance of the perovskite-based devices. The best devices show efficiencies ranging from 18.9% to 17.5% under standard illumination conditions, which are very close to that of our benchmark EADR03, which has been recently commercialised. Our work aims to provide knowledge on the structure of the molecules versus device function relationship.
Detail
Poly(glycerol monomethacrylate)-encapsulated upconverting nanoparticles prepared by miniemulsion polymerization: morphology, chemical stability, antifouling properties and toxicity evaluation†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00793F
In this report, upconverting NaYF4:Yb3+,Er3+ nanoparticles (UCNPs) were synthesized by high-temperature coprecipitation of lanthanide chlorides and encapsulated in poly(glycerol monomethacrylate) (PGMMA). The UCNP surface was first treated with hydrophobic penta(propylene glycol) methacrylate phosphate (SIPO) to improve colloidal stability and enable encapsulation by reversible addition–fragmentation chain transfer miniemulsion polymerization (RAFT) of glycidyl methacrylate (GMA) in water, followed by its hydrolysis. The resulting UCNP-containing PGMMA particles (UCNP@PGMMA), hundreds of nanometers in diameter, were thoroughly characterized by transmission (TEM) and scanning electron microscopy (SEM), dynamic light scattering (DLS), infrared (FTIR) and fluorescence emission spectroscopy, and thermogravimetric analysis (TGA) in terms of particle morphology, size, polydispersity, luminescence, and composition. The morphology, typically raspberry-like, depended on the GMA/UCNP weight ratio. Coating of the UCNPs with hydrophilic PGMMA provided the UCNPs with antifouling properties while enhancing chemical stability and reducing the cytotoxicity of neat UCNPs to a non-toxic level. In addition, it will allow the binding of molecules such as photosensitizers, thus expanding the possibilities for use in various biomedical applications.
Detail
A dissipative and entropy-optimized MHD nanomaterial mixed convective flow for engineering applications
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00538K
Background and objective: Nanomaterials play significant roles in numerous industrial and engineering applications, like nuclear plants, paper production, thermal power plants, glass fibres, manufacturing of medicines, medical instruments, micro-electronics and polymer sheet extrusion. In view of such important applications, in this study, we discuss the magnetohydrodynamic flow of a nanofluid over an inclined surface by employing the Darcy–Forchheimer model. The Buongiorno model is applied to understand the various important aspects of the nanofluid. Radiation, magnetic field, dissipation and entropy generation in a chemically reactive flow are also discussed. Methodology: The governing nonlinear expressions were transformed into a dimensionless system through adequate transformations. The obtained non-dimensional systems were computed by the NDSolve approach. Results: Physical illustrations for the flow, temperature, concentration and entropy rate via emerging variables were examined. Here an enhancement in velocity was seen for the mixed convection variable, while opposite impacts on flow and temperature were noticed through the Hartman number. A higher Eckert number was obtained with a rise in temperature, while a decrease in concentration was noticed for the thermophoresis variable. An augmentation in the entropy rate was detected for radiation, while the thermal transport rate was boosted by thermophoresis.
Detail
Analytical probing of membranotropic effects of antimicrobial copper nanoparticles on lipid vesicles as membrane models†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00608E
Copper nanoparticles (CuNPs) are antimicrobial agents that are increasingly being used in several real-life goods. However, concerns are arising about their potential toxicity and thus, appropriate legislation is being issued in various countries. In vitro exploration of the permeability and the distribution of nanoparticles in cell membranes should be explored as the first step towards the investigation of the toxicity mechanisms of metal nanoantimicrobials. In this work, phosphatidylcholine-based large unilamellar vesicles have been explored as mimics of cellular membranes to investigate the effect of ultra-small CuNPs on the physicochemical features of phospholipid membranes. 4 nm-sized CuNPs were synthesized by a wet-chemical route that involves glutathione as a stabilizer, with further characterization by UV-vis absorption spectroscopy, fluorescence spectroscopy, transmission electron microscopy, X-ray photoelectron spectroscopy (XPS), and Fourier transform infrared (FTIR) spectroscopy. Two fluorescent membrane probes bearing naphthalene moieties (laurdan and prodan) were used to monitor the bilayer structure and dynamics, as well as to demonstrate the strong membranotropic effects of CuNPs. The fluorescence spectroscopic studies were supported by dynamic light scattering (DLS) measurements and the calcein leakage assay. Additionally, the degree of perturbation of the phospholipid bilayer by CuNPs was compared against that of Cu2+ ions, the latter resulting in negligible effects. The findings suggested that CuNPs are able to damage the phospholipid membranes, leading to their agglomeration or disruption.
Detail
Bimetallic copper palladium nanorods: plasmonic properties and palladium content effects†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00523B
Cu is an inexpensive alternative plasmonic metal with optical behaviour comparable to Au but with much poorer environmental stability. Alloying with a more stable metal can improve stability and add functionality, with potential effects on the plasmonic properties. Here we investigate the plasmonic behaviour of Cu nanorods and Cu–CuPd nanorods containing up to 46 mass percent Pd. Monochromated scanning transmission electron microscopy electron energy-loss spectroscopy first reveals the strong length dependence of multiple plasmonic modes in Cu nanorods, where the plasmon peaks redshift and narrow with increasing length. Next, we observe an increased damping (and increased linewidth) with increasing Pd content, accompanied by minimal frequency shift. These results are corroborated by and expanded upon with numerical simulations using the electron-driven discrete dipole approximation. This study indicates that adding Pd to nanostructures of Cu is a promising method to expand the scope of their plasmonic applications.
Detail
Manipulation of the electrical and memory properties of MoS2 field-effect transistors by highly charged ion irradiation†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00543G
Field-effect transistors based on molybdenum disulfide (MoS2) exhibit a hysteresis in their transfer characteristics, which can be utilized to realize 2D memory devices. This hysteresis has been attributed to charge trapping due to adsorbates, or defects either in the MoS2 lattice or in the underlying substrate. We fabricated MoS2 field-effect transistors on SiO2/Si substrates, irradiated these devices with Xe30+ ions at a kinetic energy of 180 keV to deliberately introduce defects and studied the resulting changes of their electrical and hysteretic properties. We find clear influences of the irradiation: while the charge carrier mobility decreases linearly with increasing ion fluence (up to only 20% of its initial value) the conductivity actually increases again after an initial drop of around two orders of magnitude. We also find a significantly reduced n-doping (≈1012 cm−2) and a well-developed hysteresis after the irradiation. The hysteresis height increases with increasing ion fluence and enables us to characterize the irradiated MoS2 field-effect transistor as a memory device with remarkably longer relaxation times (≈ minutes) compared to previous works.
Detail
Significant enhancement in the cold emission characteristics of chemically synthesized super-hydrophobic zinc oxide rods by nickel doping
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00776F
The current article presents a huge enhancement in the field emission characteristics of zinc oxide (ZnO) micro/nanorods by nickel doping. The synthesis of pure and nickel-doped zinc oxide (ZnO) micro/nanorods was done by a simple low-temperature chemical method. Both the as-prepared pure and doped samples were analyzed by X-ray diffraction and electron microscopy to confirm the proper phase formation and the developed microstructure. UV-vis transmittance spectra helped in determining the band gap of the samples. Fourier-Transform Infrared Spectroscopy (FTIR) spectra showed the different bonds present in the sample, whereas X-ray Photoelectron Spectroscopy (XPS) confirmed the presence of nickel in the doped sample. Photoluminescence (PL) spectra showed that after doping, the band-to-band transition was affected, whereas defect-induced transition had increased significantly. After the nickel doping, contact angle measurement revealed a significant decrease in the sample's surface energy, leading to a remarkably high water contact angle (within the superhydrophobic region). Simulation through ANSYS suggested that the doped sample has the potential to function as an efficient cold emitter, which was also verified experimentally. The cold emission characteristics of the doped sample showed a significant improvement, with the turn-on field (corresponding to J = 1 μA cm−2) reduced from 5.34 to 2.84 V μm−1. The enhancement factor for the doped sample reached 3426, approximately 1.5 times higher compared to pure ZnO. Efforts have been made to explain the results, given the favorable band bending as well as the increased number of effective emission sites.
Detail
Solution processable Si/Ge heterostructure NWs enabling anode mass reduction for practical full-cell Li-ion batteries†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00648D
Here, we report the solution phase synthesis of axial heterostructure Si and Ge (hSG) nanowires (NWs). The NWs were grown in a high boiling point solvent from a low-cost Sn powder to achieve a powder form product which represents an attractive route from lab-scale to commercial application. Slurry processed anodes of the NWs were investigated in half-cell (versus Li-foil) and full-cell (versus NMC811) configurations of a lithium ion battery (LIB). The hSG NW anodes yielded capacities of 1040 mA h g−1 after 150 cycles which corresponds to a 2.8 times increase compared to a standard graphite (372 mA h g−1) anode. Given the impressive specific and areal capacities of the hSG anodes, a full-cell test against a high areal capacity NMC811 cathode was examined. In full-cell configuration, use of the hSG anode resulted in a massive anode mass reduction of 50.7% compared to a standard graphite anode. The structural evolution of the hSG NW anodes into an alloyed SiGe porous mesh network was also investigated using STEM, EDX and Raman spectroscopy as a function of cycle number to fully elucidate the lithiation/delithiation mechanism of the promising anode material.
Detail
Contents list
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA90118A
The first page of this article is displayed as the abstract.
Detail
Flexible nanosheets for plasmonic photocatalysis: microwave-assisted organic synthesis of Ni–NiO@Ni2CO3(OH)2 core–shell@sheet hybrid nanostructures†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00583F
Visible light-active nickel-based plasmonic photocatalysts provide a cost-effective alternative to noble metals. However, their rarity, fragility, and limited understanding pose challenges. This work presents a microwave-assisted organic synthesis of a Ni–NiO@Ni2CO3(OH)2 core–shell@sheet plasmonic photocatalyst. By employing time and power dependent synthesis, this catalyst exhibits flexible Ni2CO3(OH)2 nanosheets enveloping the Ni–NiO structure, surpassing the pristine Ni@NiO/NiCO3 core–shell counterpart. Chemical reaction mechanisms suggest that irradiation of pristine Ni–NiO/NiCO3 nano structures leads to breakage of amorphous NiCO3 to Ni2+ and CO32−, which further, in the presence of water solvent, interacts with OH− ions leading to the formation of Ni(CO3)·Ni(OH)2. With enhanced light absorption and photocatalytic properties, the resulting core–shell@sheet photocatalyst demonstrates double the hydrogen evolution reaction yield (40 μmol g−1 h−1) compared to the pristine catalyst (20 μmol g−1 h−1). The enhanced H2 yield is attributed to the flexible sheets, cross-dimensional photocatalyst structure, increased surface area for surface reactions, and higher H2 activity of Ni2CO3(OH)2. This research showcases the potential of microwave-assisted synthesis in developing flexible nanosheets with superior solar water splitting performance.
Detail
Inside front cover
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA90117C
A graphical abstract is available for this content
Detail
3371
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not